molecular formula C24H26N4O6S B2475791 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905677-56-7

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2475791
CAS No.: 905677-56-7
M. Wt: 498.55
InChI Key: ZNOMWQVLCRCGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide features a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzodioxin moiety and a sulfonyl-substituted benzamide group.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O6S/c1-2-18-5-3-4-12-28(18)35(30,31)19-9-6-16(7-10-19)22(29)25-24-27-26-23(34-24)17-8-11-20-21(15-17)33-14-13-32-20/h6-11,15,18H,2-5,12-14H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOMWQVLCRCGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that incorporates a 1,3,4-oxadiazole scaffold. This compound is of particular interest due to its potential biological activities, especially in the context of anticancer and other therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its biological significance and potential interaction with various biological targets.
  • 1,3,4-Oxadiazole ring : This heterocyclic structure is recognized for its diverse pharmacological properties.
  • Sulfonamide group : Often associated with antibacterial activity and can enhance solubility and bioavailability.

Anticancer Potential

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to interact with critical cellular pathways involved in cancer progression:

  • Mechanisms of Action :
    • Inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDACs) which are pivotal in cancer cell proliferation and survival .
    • Targeting telomerase activity, which is often upregulated in cancer cells .
    • Modulation of growth factor signaling pathways that contribute to tumor growth .
  • Case Studies :
    • A study highlighted the synthesis of various 1,3,4-oxadiazole derivatives that demonstrated cytotoxic effects on different cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the oxadiazole ring and the introduction of various substituents significantly impacted biological activity. For example, altering substituents on the benzamide group affected potency against specific cancer types .

Other Biological Activities

In addition to anticancer effects, compounds similar to this compound have also been evaluated for:

  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains by disrupting cellular functions .
  • Anti-inflammatory Properties : The sulfonamide component contributes to anti-inflammatory effects observed in various studies .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of HDAC and telomerase
AntimicrobialDisruption of cellular functions
Anti-inflammatoryModulation of inflammatory cytokines

Comparison with Similar Compounds

Structural Variations and Key Substituents

The target compound’s closest analogs differ primarily in the piperidine substituent on the sulfonyl group and benzamide modifications . Below is a comparative table based on evidence:

Compound Name Piperidine Substituent Benzamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 2-ethylpiperidin-1-yl 4-sulfonyl ~529.6 (calculated*) Unique ethyl group at piperidine C2 position
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide 3-methylpiperidin-1-yl 4-sulfonyl ~515.6 Methyl at piperidine C3; reduced steric bulk
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide 4-methylpiperidin-1-yl 4-sulfonyl ~515.6 Methyl at piperidine C4; altered lipophilicity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide N/A 3-trifluoromethyl ~463.4 Trifluoromethyl enhances metabolic stability
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 4-methylpiperidin-1-yl Sulfanyl-ethanone linker ~445.5 Sulfanyl vs. sulfonyl; distinct electronic profile

*Calculated using ChemSpider data from .

Key Observations:
  • Piperidine Substitution : The target compound’s 2-ethylpiperidin-1-yl group introduces steric bulk and lipophilicity compared to 3-methyl or 4-methyl analogs . This may influence target binding affinity and membrane permeability.
  • Benzamide Modifications : Replacement of the sulfonyl group with a trifluoromethyl (as in ) or sulfanyl linker (as in ) alters electronic properties and hydrogen-bonding capacity, impacting bioactivity.

Bioactivity and Pharmacological Implications

Bioactivity Clustering

Evidence from bioactivity profiling () indicates that compounds with structural similarities cluster into groups with analogous modes of action. For example:

  • Oxadiazole derivatives with dihydrobenzodioxin moieties (e.g., target compound and ) are predicted to target enzymes or receptors associated with inflammatory or neurological pathways, akin to compound 7 in , which showed anti-neuroinflammatory activity.
  • Sulfonylpiperidine analogs may exhibit kinase or protease inhibition due to the sulfonyl group’s affinity for polar binding pockets .
Adenylyl Cyclase Inhibition

Compounds from with the same oxadiazole-dihydrobenzodioxin core demonstrated adenylyl cyclase 1/8 inhibition, a target for chronic pain management.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Trifluoromethyl-substituted analogs () show improved stability due to fluorine’s electronegativity, whereas sulfanyl-linked compounds () may undergo faster oxidation.

Computational Similarity Metrics

Tanimoto and Dice similarity scores () quantify structural differences:

  • The target compound shares >80% similarity with and (differing only in piperidine substitution).
  • Similarity drops to ~60% with trifluoromethyl-substituted analogs (), reflecting significant bioactivity divergence.

Q & A

Q. What experimental frameworks quantify reaction kinetics for scale-up?

  • Methodology :
  • DOE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading) and model rate constants .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation in real time during pilot-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.